Eicosadienoic Acid (8Z,14Z)

Overview

Description

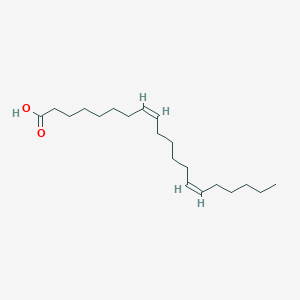

Eicosadienoic acid (EDA) (8Z,14Z)-eicosa-8,14-dienoic acid is a 20-carbon polyunsaturated fatty acid (PUFA) with two cis-conjugated double bonds at positions 8 and 12. These compounds are intermediates in the biosynthesis of longer-chain PUFAs like arachidonic acid (AA) and eicosanoids, which play critical roles in inflammation, cell signaling, and lipid metabolism .

Preparation Methods

Chemical Synthesis of Eicosadienoic Acid (8Z,14Z)

Precursor Selection and Elongation

The synthesis of eicosadienoic acid (8Z,14Z) typically begins with linoleic acid (LA; ), an ω-6 polyunsaturated fatty acid. Through enzymatic elongation, two carbon units are added to the carboxyl terminus of LA, yielding eicosadienoic acid. This elongation process is catalyzed by fatty acid elongases (ELOVL enzymes), which sequentially add malonyl-CoA-derived carbons to the growing acyl chain .

Desaturation for Double Bond Formation

Enzymatic and Microbial Production

In Vivo Biosynthesis in Engineered Organisms

Recent advances in metabolic engineering have enabled the production of eicosadienoic acid (8Z,14Z) in microbial hosts. For example, Yarrowia lipolytica strains engineered to express Δ8 and Δ14 desaturases can synthesize the compound de novo from glucose. This approach leverages the host’s native fatty acid synthase (FAS) system, modified to prioritize the elongation and desaturation steps required for eicosadienoic acid production .

Fermentation and Downstream Processing

Large-scale microbial fermentation involves:

-

Inoculation: Starter cultures in nutrient-rich media (e.g., YPD broth)

-

Induction: Expression of desaturases via inducible promoters (e.g., galactose-inducible GAL1 promoter)

-

Harvesting: Centrifugation to collect biomass

-

Lipid Extraction: Solvent-based extraction (e.g., chloroform-methanol mixture)

-

Purification: Chromatographic separation (e.g., reverse-phase HPLC)

Solubility and Stability Considerations

Solubility Profiles

Eicosadienoic acid (8Z,14Z) exhibits variable solubility depending on the solvent:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethylformamide (DMF) | 100 |

| Dimethyl sulfoxide (DMSO) | 100 |

| Ethanol | 100 |

| PBS (pH 7.2) | 0.1 |

These properties dictate its handling in laboratory settings, particularly in stock solution preparation .

Industrial-Scale Synthesis Challenges

Yield Optimization

Industrial production faces challenges in achieving high yields due to:

-

Enzyme Inefficiency: Poor activity of Δ14 desaturases in non-native hosts

-

Byproduct Formation: Competing pathways producing Δ5 or Δ9 desaturation products

Cost-Effective Substrates

The use of low-cost substrates like plant oils (rich in LA) is being explored to reduce reliance on purified linoleic acid.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to verify the double bond positions and quantify purity. Characteristic ions at m/z 308 (molecular ion) and 250 (allylic cleavage fragment) confirm the structure .

Nuclear Magnetic Resonance (NMR) Spectroscopy

H-NMR spectra show distinct signals for the bis-allylic protons (δ 2.8 ppm) and olefinic protons (δ 5.3–5.4 ppm).

Chemical Reactions Analysis

Eicosadienoic Acid (8Z,14Z) undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxygen and light, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Hydrogenation can reduce the double bonds, converting the compound into a saturated fatty acid.

Substitution: The carboxyl group can participate in esterification reactions with alcohols to form esters.

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols for esterification. Major products formed from these reactions include saturated fatty acids, hydroperoxides, and esters .

Scientific Research Applications

Biochemical Properties and Metabolism

Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .

Table 1: Metabolic Pathways of Eicosadienoic Acid

| Compound | Description |

|---|---|

| Linoleic Acid | Precursor to Eicosadienoic Acid |

| Dihomo-γ-Linolenic Acid | Metabolite involved in anti-inflammatory pathways |

| Arachidonic Acid | Precursor for eicosanoids, involved in inflammation |

| Sciadonic Acid | Product of Eicosadienoic Acid metabolism |

Nutritional Applications

Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.

Therapeutic Potential

Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

Case Study: Inflammatory Response Modulation

- Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.

- Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.

- Results :

- Decreased nitric oxide production.

- Increased levels of prostaglandin E2.

- Altered fatty acid composition within cellular phospholipids.

Industrial Applications

Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.

Research Directions

While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:

- Detailed mechanisms of action in inflammatory processes.

- Long-term effects of dietary supplementation.

- Comparative studies with other polyunsaturated fatty acids.

Mechanism of Action

Eicosadienoic Acid (8Z,14Z) exerts its effects through various molecular pathways. It is metabolized by desaturases to form eicosatrienoic acids, which are potent vasodilators . The compound can modulate the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by influencing the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase . This modulation helps in regulating inflammatory responses in the body.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Arachidonic Acid (AA; 20:4n-6)

- Structure: (5Z,8Z,11Z,14Z)-eicosatetraenoic acid.

- Metabolic Role: AA is derived from phospholipids (PCs and PEs) via enzymatic hydrolysis and serves as a precursor for pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) . Unlike EDA, AA has four double bonds, enabling its conversion into diverse signaling molecules via cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Biological Impact: AA-derived mediators (e.g., 5-HETE, 15-HETE) are implicated in chronic inflammation and oxidative stress .

Table 1: Key Differences Between EDA and AA

| Property | EDA (8Z,14Z) | Arachidonic Acid |

|---|---|---|

| Double Bonds | 2 (8Z,14Z) | 4 (5Z,8Z,11Z,14Z) |

| Metabolic Pathways | Precursor to longer PUFAs | Eicosanoid biosynthesis |

| Inflammatory Role | Limited direct role | Major mediator |

| Dietary Sources | Plant oils, microalgae | Animal tissues, fish oils |

Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6)

- Structure: (8Z,11Z,14Z)-eicosa-8,11,14-trienoic acid.

- Metabolic Role: DGLA is a Δ8-desaturation product of linoleic acid and a precursor to AA. It competes with AA for COX/LOX enzymes, producing anti-inflammatory metabolites (e.g., 15-HETrE) . Unlike EDA, DGLA has three double bonds and is directly involved in balancing pro- and anti-inflammatory eicosanoid pathways .

Sciadonic Acid (20:3Δ5Z,11Z,14Z)

- Structure: (5Z,11Z,14Z)-eicosatrienoic acid.

- Functional Role :

Other Eicosadienoic Acid Isomers

- (11Z,14Z)-EDA (20:2n-6) :

- Found in phospholipids like PC[16:0/20:2(11Z,14Z)], this isomer is associated with lipidomic changes in chronic diseases such as bile stasis and insomnia .

- Unlike the hypothetical (8Z,14Z)-EDA, this isomer is a documented component of lipid membranes and interacts with glucose transporters (e.g., LysoPC inhibition) .

Table 2: Comparison of EDA Isomers and Analogues

| Compound | Double Bond Positions | Key Function |

|---|---|---|

| EDA (8Z,14Z)* | 8,14 | Hypothesized membrane modulation |

| EDA (11Z,14Z) | 11,14 | Lipid metabolism, disease biomarkers |

| DGLA (8Z,11Z,14Z) | 8,11,14 | Anti-inflammatory eicosanoid precursor |

| Sciadonic Acid (5Z,11Z,14Z) | 5,11,14 | COX/LOX pathway inhibition |

Research Findings and Contradictions

- Metabolic Pathways :

- Dietary and Disease Context :

- Contradictions :

- While AA is a major inflammatory mediator, DGLA and Sciadonic acid show anti-inflammatory effects. The role of EDA in this balance is unresolved .

Biological Activity

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

- Molecular Formula : CHO

- Molecular Weight : 308.5 g/mol

- CAS Number : 135498-07-6

- Structure :

- SMILES:

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O - InChI:

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

- SMILES:

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects

Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health

Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role

There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

Case Studies

- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.

- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

Q & A

Basic Research Questions

Q. How can Eicosadienoic Acid (8Z,14Z) be reliably identified and quantified in biological samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards (e.g., deuterated analogs) to ensure specificity. Calibration curves should be validated using certified reference materials. For human milk studies, lipid extraction protocols must account for matrix effects, as demonstrated in studies detecting 0.19% (w/w) of total fatty acids .

Q. What are the recommended storage conditions for Eicosadienoic Acid (8Z,14Z) to maintain stability?

- Methodological Answer : Store in ethanol solution at -20°C to prevent oxidation. Stability is confirmed for ≥2 years under these conditions. Avoid repeated freeze-thaw cycles, and use nitrogen or argon gas to purge vials before sealing .

Q. What safety protocols are essential when handling Eicosadienoic Acid (8Z,14Z) in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Contaminated waste must be segregated and disposed via certified biohazard services. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and contacting poison control centers (e.g., 1-800-222-1222 in the US) .

Advanced Research Questions

Q. How does Eicosadienoic Acid (8Z,14Z) interact with Δ5- and Δ6-desaturases to form downstream eicosanoids?

- Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C- or ²H-labeled substrates) in cell culture models (e.g., hepatocytes or adipocytes) to track metabolic flux. Quantify intermediates via LC-MS and compare kinetic parameters (Km, Vmax) to assess enzyme specificity. Note that conflicting data may arise due to tissue-specific desaturase expression .

Q. What experimental strategies resolve contradictions in reported concentrations of Eicosadienoic Acid (8Z,14Z) across studies?

- Methodological Answer : Conduct inter-laboratory comparisons using standardized protocols (e.g., AOAC guidelines). Validate extraction efficiency with spike-and-recovery experiments (85–115% recovery acceptable). Address confounding variables such as dietary intake in human studies by controlling for ω-6/ω-3 ratios .

Q. How can the vasodilatory effects of Eicosadienoic Acid-derived oxylipins be mechanistically studied?

- Methodological Answer : Employ ex vivo aortic ring assays to measure vasodilation responses. Combine with cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors (e.g., indomethacin or zileuton) to identify enzymatic pathways. Mass spectrometry-based lipidomics can map oxylipin profiles, including 8,9-EpETE and 17,18-DiHETE derivatives .

Q. What are the challenges in synthesizing high-purity (≥95%) Eicosadienoic Acid (8Z,14Z) for in vivo studies?

- Methodological Answer : Optimize catalytic hydrogenation or enzymatic desaturation to minimize cis-trans isomerization. Purity is verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Batch-specific certificates of analysis are critical for reproducibility .

Q. Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate Eicosadienoic Acid’s anti-inflammatory properties?

- Methodological Answer : Use a factorial design with incremental doses (e.g., 0.1–100 µM) in macrophage (e.g., RAW 264.7) or endothelial cell models. Measure cytokine secretion (e.g., TNF-α, IL-6) via ELISA. Include positive controls (e.g., aspirin) and account for solvent toxicity (e.g., ethanol vehicle ≤0.1% v/v) .

Q. What statistical approaches are suitable for analyzing time-course data on Eicosadienoic Acid metabolism?

Properties

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.